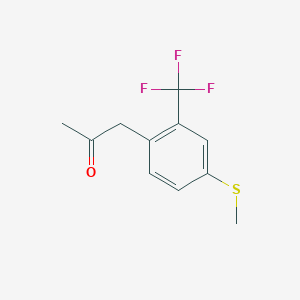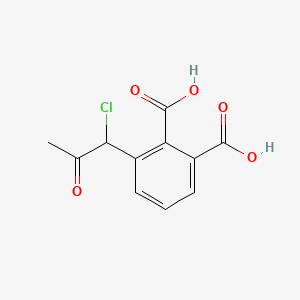
Dichloroplumbane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It appears as a white solid under ambient conditions and is poorly soluble in water . This compound is significant in various industrial and scientific applications, particularly in the synthesis of perovskite materials for solar cells and other electronic devices.
準備方法
Synthetic Routes and Reaction Conditions: Lead(II) chloride can be synthesized through several methods:
Reaction of Lead Nitrate with Hydrochloric Acid: [ \text{Pb(NO}_3\text{)}_2 + 2\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{HNO}_3 ]
Reaction of Lead(IV) Oxide with Hydrochloric Acid: [ \text{PbO}_2 + 4\text{HCl} \rightarrow \text{PbCl}_2 + 2\text{H}_2\text{O} + \text{Cl}_2 ]
Direct Chlorination of Lead: [ \text{Pb} + \text{Cl}_2 \rightarrow \text{PbCl}_2 ]
Industrial Production Methods: In industrial settings, lead(II) chloride is often produced by reacting lead metal or lead compounds with hydrochloric acid. The purified product can be obtained through sublimation, which involves heating the compound to its sublimation point and then condensing the vapor back into a solid form .
Types of Reactions:
-
Oxidation and Reduction: Lead(II) chloride can undergo oxidation to form lead(IV) chloride: [ \text{PbCl}_2 + \text{Cl}_2 \rightarrow \text{PbCl}_4 ]
-
Substitution Reactions: Lead(II) chloride reacts with alkylating agents to form organolead compounds: [ 2\text{PbCl}_2 + 4\text{RLi} \rightarrow \text{R}_4\text{Pb} + 4\text{LiCl} + \text{Pb} ]
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the synthesis and dissolution of lead(II) chloride.
Chlorine Gas (Cl₂): Used for oxidation reactions.
Alkylating Agents (e.g., Grignard Reagents): Used for forming organolead compounds.
Major Products:
Lead(IV) Chloride (PbCl₄): Formed through oxidation.
Organolead Compounds: Formed through substitution reactions.
科学的研究の応用
Lead(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other lead compounds and organolead reagents.
Biology: Employed in studies involving lead toxicity and its effects on biological systems.
Medicine: Investigated for its potential use in radiotherapy due to its high atomic number and density.
作用機序
Lead(II) chloride exerts its effects primarily through its ionic nature. In aqueous solutions, it dissociates into lead(II) ions (Pb²⁺) and chloride ions (Cl⁻). These ions can interact with various molecular targets, including proteins and enzymes, disrupting their normal function. The compound’s high density and atomic number also make it effective in blocking radiation, which is useful in radiotherapy applications .
類似化合物との比較
- Lead(II) Fluoride (PbF₂)
- Lead(II) Bromide (PbBr₂)
- Lead(II) Iodide (PbI₂)
Comparison:
- Solubility: Lead(II) chloride is poorly soluble in water, similar to lead(II) fluoride and lead(II) iodide, but less soluble than lead(II) bromide .
- Reactivity: Lead(II) chloride can form complex ions with chloride ions, a property it shares with other lead(II) halides .
- Applications: While all lead(II) halides are used in various industrial and scientific applications, lead(II) chloride is particularly significant in the production of perovskite materials for solar cells .
Lead(II) chloride’s unique properties, such as its ability to form complex ions and its role in perovskite synthesis, distinguish it from other similar compounds.
特性
分子式 |
Cl2H2Pb |
|---|---|
分子量 |
280 g/mol |
IUPAC名 |
dichloroplumbane |
InChI |
InChI=1S/2ClH.Pb.2H/h2*1H;;;/q;;+2;;/p-2 |
InChIキー |
LIGWDQJYFXTLPL-UHFFFAOYSA-L |
正規SMILES |
Cl[PbH2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)





![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 8-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-6-oxo-, 1,1-dimethylethyl ester, (5S,8S)-](/img/structure/B14044326.png)


![6-Amino-1-methyl-1,5,6,8-tetrahydro-7H-pyrazolo[4,3-B][1,4]oxazepin-7-one](/img/structure/B14044342.png)

![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)
